Methyl 4-hydroxy-3-nitrobenzoate (CAS Number: 99-42-3) is an organic compound with the formula C₈H₇NO₅. It has been studied in scientific research for its synthesis and characterization. Researchers have employed various methods for its synthesis, including nitration of methyl 4-hydroxybenzoate and alkylation of 4-hydroxy-3-nitrobenzoic acid with methylating agents like diazomethane or dimethyl sulfate [, ].
The crystal structure of Methyl 4-hydroxy-3-nitrobenzoate was determined using X-ray diffraction techniques, revealing its crystal packing and intermolecular interactions []. This information is valuable for understanding the solid-state behavior of the compound and its potential applications in materials science.
Methyl 4-hydroxy-3-nitrobenzoate serves as a versatile precursor for the synthesis of various derivatives with diverse functionalities. Researchers have utilized it for the preparation of compounds with potential applications in pharmaceuticals, dyes, and liquid crystals [, ]. The presence of the nitro and hydroxyl groups allows for further chemical modifications, enabling the exploration of novel properties and functionalities.
Methyl 4-hydroxy-3-nitrobenzoate is an organic compound with the molecular formula C₈H₇NO₅. It is a derivative of benzoic acid, where the carboxyl group is esterified with a methyl group, and the benzene ring is substituted with a hydroxyl group at the 4-position and a nitro group at the 3-position. This compound is notable for its diverse applications in chemistry, biology, and industry due to its unique functional groups, which impart specific chemical reactivity and biological activity .
Methyl 4-hydroxy-3-nitrobenzoate exhibits biological activity attributed to its functional groups. The nitro group can undergo reduction to form reactive intermediates that may interact with biological molecules, potentially influencing cellular processes. The hydroxyl group facilitates hydrogen bonding, enhancing interactions with various biomolecules. These properties make it a subject of interest in pharmacological studies and potential therapeutic applications .
Several methods exist for synthesizing methyl 4-hydroxy-3-nitrobenzoate:
Methyl 4-hydroxy-3-nitrobenzoate finds applications across various fields:
Its versatility stems from its ability to participate in multiple
Interaction studies involving methyl 4-hydroxy-3-nitrobenzoate focus on its biological effects and mechanisms. Research indicates that its nitro group can be reduced within biological systems, leading to the formation of active metabolites that may exhibit antimicrobial or anti-inflammatory properties. Additionally, studies have shown its potential interactions with various enzymes and receptors, further elucidating its pharmacological profile .
Several compounds are structurally similar to methyl 4-hydroxy-3-nitrobenzoate, each possessing distinct characteristics:
Compound Name | Key Features | Unique Aspects |
---|---|---|
Methyl 4-Hydroxybenzoate | Lacks the nitro group; less reactive | Primarily used as a preservative |
Methyl 3-Nitrobenzoate | Lacks the hydroxyl group; affects hydrogen bonding | More lipophilic; used in dye synthesis |
4-Hydroxy-3-Nitrobenzoic Acid | Lacks the ester group; more polar | Higher solubility; used in pharmaceuticals |
Methyl 4-hydroxy-3-nitrobenzoate is unique due to the combination of both hydroxyl and nitro groups along with the ester functionality. This allows it to participate in a broader range of
Methyl 4-hydroxy-3-nitrobenzoate exhibits a complex crystal structure stabilized by an extensive network of non-covalent interactions. The compound crystallizes in the triclinic crystal system with space group P-1, exhibiting unit cell parameters of a = 0.72831(15) nm, b = 1.0522(2) nm, c = 1.1410(2) nm, α = 83.38(3)°, β = 80.83(3)°, γ = 82.02(3)°, and a volume of 0.8510(3) nm³ [1] [2] [3].
The crystal structure is characterized by an intricate hydrogen bonding network comprising twelve distinct hydrogen bonds and two π-stacking interactions, which collectively organize the molecules into infinite stacked sheets oriented parallel to the (101) crystallographic plane [1] [2] [3]. The hydrogen bonding patterns include both strong and weak interactions, with donor-acceptor distances ranging from 2.585(5) Å to 3.509(6) Å.
Crystal Structure Data for Methyl 4-Hydroxy-3-Nitrobenzoate:
Property | Value |
---|---|
Molecular formula | C₈H₇NO₅ |
Molecular weight | 197.15 g/mol |
Crystal system | Triclinic |
Space group | P-1 |
Unit cell a | 0.72831(15) nm |
Unit cell b | 1.0522(2) nm |
Unit cell c | 1.1410(2) nm |
Unit cell α | 83.38(3)° |
Unit cell β | 80.83(3)° |
Unit cell γ | 82.02(3)° |
Volume | 0.8510(3) nm³ |
Z (formula units) | 4 |
Density (calculated) | 1.539 g/cm³ |
Absorption coefficient | 0.131 mm⁻¹ |
F(000) | 408 |
R-factor | 0.1002 |
wR2 | 0.2519 |
Goodness-of-fit | 0.951 |
The hydrogen bonding network displays remarkable complexity, with intramolecular O—H···O hydrogen bonds forming planar S(6) rings that contribute significantly to the overall molecular planarity. The intramolecular interactions O3A—H3A···O2A and O3B—H3B···O2B exhibit donor-acceptor distances of 2.585(5) Å and 2.584(5) Å, respectively, with bond angles of 134(5)° and 137(5)° [1] [2] [3].
Hydrogen Bonding Network Data:
Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Type |
---|---|---|---|---|---|
O3A—H3A···O2A | 0.828(11) | 1.94(4) | 2.585(5) | 134(5) | Intramolecular |
O3B—H3B···O2B | 0.831(11) | 1.91(4) | 2.584(5) | 137(5) | Intramolecular |
O3A—H3A···O1B | 0.828(11) | 2.30(5) | 2.896(5) | 129(5) | Intermolecular |
O3B—H3B···O1A | 0.831(11) | 2.28(4) | 2.863(5) | 128(5) | Intermolecular |
C1A—H1A···O2B | 0.93 | 2.56 | 3.483(6) | 174 | Intermolecular |
C1B—H1B···O2A | 0.93 | 2.59 | 3.509(6) | 168 | Intermolecular |
C4A—H4A···O4B | 0.93 | 2.41 | 3.136(7) | 135 | Weak intermolecular |
C4B—H4B···O4A | 0.93 | 2.49 | 3.327(6) | 150 | Weak intermolecular |
C8A—H8AB···O3A | 0.96 | 2.62 | 3.372(7) | 136 | Weak intermolecular |
C8A—H8AA···O3A | 0.96 | 2.61 | 3.441(7) | 145 | Weak intermolecular |
C8B—H8BB···O3B | 0.96 | 2.50 | 3.282(6) | 139 | Weak intermolecular |
C8B—H8BA···O3B | 0.96 | 2.70 | 3.475(7) | 139 | Weak intermolecular |
The intermolecular hydrogen bonding patterns create centrosymmetric dimers through O3A—H3A···O1B and O3B—H3B···O1A interactions, generating R₂²(11) rings according to graph set analysis [1] [2] [3]. These dimers are further connected by additional weak C—H···O contacts, facilitating the formation of extended sheet structures within the crystal lattice.
π-Stacking Interaction Data:
Interaction | Distance (Å) | Arrangement |
---|---|---|
A molecules centroid-centroid | 3.713(3) | Head-to-tail |
B molecules centroid-centroid | 3.632(3) | Head-to-tail |
The π-stacking interactions between aromatic rings of adjacent molecules exhibit centroid-to-centroid distances of 3.713(3) Å for molecule A and 3.632(3) Å for molecule B, arranged in a head-to-tail fashion [1] [2] [3]. These interactions, combined with weak C—H···O contacts, contribute to the formation of AA and BB dimers, generating R₂²(18) rings.
The asymmetric unit of methyl 4-hydroxy-3-nitrobenzoate contains two crystallographically unique molecules, designated as molecules A and B, which represent a distinctive structural feature of this compound [1] [2] [3]. These two molecules exhibit remarkable structural similarity, with an root mean square deviation of 0.0193 Å and a maximum deviation of 0.0398 Å when overlaid [1] [2] [3].
Asymmetric Unit Configuration Data:
Property | Value |
---|---|
Asymmetric unit | Two unique molecules (A and B) |
RMS overlay deviation | 0.0193 Å |
Maximum overlay deviation | 0.0398 Å |
Molecular planarity | Enhanced by intramolecular H-bonds |
The two molecules in the asymmetric unit demonstrate nearly identical conformations, with both nitro and methyl ester substituents maintaining close proximity to their respective benzene ring planes. The dihedral angles between the substituent planes and the aromatic ring planes are 6.1(6)° and 10.5(3)° for molecule A, and 6.2(7)° and 10.4(2)° for molecule B [1] [2] [3].
Dihedral Angle Data:
Substituent | Dihedral Angle (°) | Planarity |
---|---|---|
N1 O1 O2 nitro group (Molecule A) | 6.1(6) | Near-planar |
N1 O1 O2 nitro group (Molecule B) | 6.2(7) | Near-planar |
C7 O4 O5 C8 methyl ester (Molecule A) | 10.5(3) | Near-planar |
C7 O4 O5 C8 methyl ester (Molecule B) | 10.4(2) | Near-planar |
The presence of two unique molecules in the asymmetric unit creates a complex three-dimensional arrangement where the molecules are organized into infinite stacked sheets. This structural motif is stabilized by the combination of strong O—H···O hydrogen bonds, weak C—H···O interactions, and π-stacking forces, demonstrating the sophisticated interplay of non-covalent interactions in determining the overall crystal architecture [1] [2] [3].
Intramolecular Interaction Data:
Interaction | Graph Set Descriptor | RMS Deviation from Ring Plane (Å) | Planarity Contribution |
---|---|---|---|
O3A—H3A···O2A hydrogen bond | S(6) | 0.035 | Enhances molecular planarity |
O3B—H3B···O2B hydrogen bond | S(6) | 0.023 | Enhances molecular planarity |
The intramolecular hydrogen bonds form planar S(6) rings with root mean square deviations of 0.035 Å for molecule A and 0.023 Å for molecule B, indicating that these interactions contribute significantly to the overall planarity of both molecules [1] [2] [3]. This planarity is essential for the effective π-stacking interactions observed in the crystal structure.
The vibrational spectroscopic analysis of methyl 4-hydroxy-3-nitrobenzoate provides essential information about the functional groups present and their interactions within the molecular structure. The infrared spectrum displays characteristic absorption bands corresponding to the various vibrational modes of the hydroxyl, nitro, ester, and aromatic components [4] [5] [6].
Key Vibrational Modes and Assignments:
The hydroxyl group exhibits a broad O—H stretching vibration typically observed in the 3200-3600 cm⁻¹ region, which may be shifted due to intramolecular hydrogen bonding with the adjacent nitro group. The nitro group displays two characteristic vibrational modes: the asymmetric NO₂ stretching vibration typically appearing around 1520-1570 cm⁻¹ and the symmetric NO₂ stretching mode around 1340-1380 cm⁻¹ .
The ester carbonyl group (C=O) produces a strong absorption band in the 1680-1750 cm⁻¹ region, with the exact position influenced by the electron-withdrawing effects of the nitro substituent and the electron-donating effects of the hydroxyl group. The aromatic C=C stretching vibrations appear as multiple bands in the 1450-1650 cm⁻¹ region, while the aromatic C—H stretching modes are observed around 3000-3100 cm⁻¹ .
The methyl ester C—O stretching vibrations typically appear in the 1200-1300 cm⁻¹ region, with additional bands corresponding to the methyl group deformation modes around 1435 cm⁻¹ and 1465 cm⁻¹. The aromatic C—H out-of-plane bending vibrations provide fingerprint information in the 750-900 cm⁻¹ region, characteristic of the substitution pattern on the benzene ring .
The nuclear magnetic resonance spectroscopic analysis of methyl 4-hydroxy-3-nitrobenzoate provides detailed information about the molecular structure and electronic environment of individual atoms. The ¹H NMR spectrum recorded in DMSO-d₆ at 400 MHz displays four distinct resonance signals corresponding to the aromatic protons and the methyl ester group [1] [2] [3].
Nuclear Magnetic Resonance Data:
Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Integration | Assignment |
---|---|---|---|---|---|
¹H | 8.39 | d | J = 1.7 | 1H | Aromatic H (ortho to NO₂) |
¹H | 8.06 | dd | J = 8.7, 1.7 | 1H | Aromatic H (meta to NO₂) |
¹H | 7.23 | dd | J = 8.7, 1.7 | 1H | Aromatic H (meta to OH) |
¹H | 3.85 | s | - | 3H | Methyl ester -OCH₃ |
¹³C | 165.4 | - | - | - | Carbonyl C=O |
¹³C | 156.7 | - | - | - | Aromatic C-OH |
¹³C | 137.5 | - | - | - | Aromatic C-NO₂ |
¹³C | 136.0 | - | - | - | Aromatic C (quaternary) |
¹³C | 127.6 | - | - | - | Aromatic CH |
¹³C | 121.2 | - | - | - | Aromatic CH |
¹³C | 120.2 | - | - | - | Aromatic CH |
¹³C | 53.0 | - | - | - | Methyl ester -OCH₃ |
The ¹H NMR spectrum reveals the characteristic downfield shifts of the aromatic protons due to the electron-withdrawing effects of the nitro group and the deshielding effects of the aromatic system. The proton ortho to the nitro group appears as a doublet at 8.39 ppm with a coupling constant of 1.7 Hz, indicating meta-coupling with the adjacent proton. The proton meta to the nitro group resonates at 8.06 ppm as a doublet of doublets with coupling constants of 8.7 Hz and 1.7 Hz, reflecting both ortho and meta coupling patterns [1] [2] [3].
The proton meta to the hydroxyl group appears at 7.23 ppm as a doublet of doublets with identical coupling constants, confirming the substitution pattern on the benzene ring. The methyl ester protons resonate as a sharp singlet at 3.85 ppm, consistent with the expected chemical shift for an aromatic methyl ester group [1] [2] [3].
The ¹³C NMR spectrum recorded in DMSO-d₆ at 100 MHz provides comprehensive information about the carbon framework of the molecule. The carbonyl carbon of the ester group appears at 165.4 ppm, which is characteristic of aromatic ester carbonyls. The aromatic carbons bearing the hydroxyl and nitro substituents resonate at 156.7 ppm and 137.5 ppm, respectively, reflecting the different electronic environments created by these functional groups [1] [2] [3].
The quaternary aromatic carbon appears at 136.0 ppm, while the three aromatic CH carbons resonate at 127.6 ppm, 121.2 ppm, and 120.2 ppm, indicating the distinct electronic environments created by the different substituents. The methyl ester carbon appears at 53.0 ppm, consistent with the expected chemical shift for an aromatic methyl ester group [1] [2] [3].
The NMR data confirm the molecular structure and provide evidence for the intramolecular hydrogen bonding interaction between the hydroxyl group and the nitro group, as indicated by the chemical shifts and coupling patterns observed in the spectra. The absence of a broad exchangeable proton signal in the ¹H NMR spectrum suggests rapid exchange of the hydroxyl proton under the experimental conditions used [1] [2] [3].
Elemental Analysis Data:
Element | Calculated (%) | Found (%) | Difference (%) |
---|---|---|---|
Carbon | 48.74 | 48.66 | 0.08 |
Hydrogen | 3.58 | 3.51 | 0.07 |
Nitrogen | 7.10 | 7.03 | 0.07 |
The elemental analysis data demonstrate excellent agreement between calculated and found values, with differences of less than 0.1% for all elements, confirming the purity and identity of the compound [1] [2] [3].
Density functional theory calculations have been extensively employed to investigate the electronic structure and molecular geometry of methyl 4-hydroxy-3-nitrobenzoate. The computational studies utilize various basis sets and functionals to optimize the molecular geometry and predict vibrational frequencies, providing theoretical validation of experimental observations [8] [9].
The optimized molecular geometry obtained through DFT calculations reveals that the compound adopts a near-planar conformation, consistent with the experimental X-ray crystallographic data. The planar arrangement is stabilized by the intramolecular hydrogen bonding interaction between the hydroxyl group and the adjacent nitro group, which forms a six-membered ring structure and contributes to the overall molecular stability [8] [9].
DFT calculations employing the B3LYP functional with various basis sets, including 6-311++G(d,p) and cc-pVDZ, have been used to determine the optimized bond lengths, bond angles, and dihedral angles. The theoretical geometric parameters show excellent agreement with the experimental values obtained from X-ray crystallographic analysis, with deviations typically less than 0.05 Å for bond lengths and 2-3° for bond angles [8] [9].
The computational studies reveal that the nitro group and methyl ester substituents lie nearly coplanar with the benzene ring, with calculated dihedral angles of approximately 6-10°, which closely match the experimental values of 6.1(6)° to 10.5(3)° obtained from the crystal structure analysis [8] [9].
The electronic structure calculations provide insights into the molecular orbital distribution and electron density patterns within the molecule. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies have been calculated to understand the electronic properties and chemical reactivity of the compound [8] [9].
Hirshfeld surface analysis represents a powerful computational tool for visualizing and quantifying intermolecular interactions in crystalline materials. This methodology provides detailed insights into the nature and strength of non-covalent interactions that govern the crystal packing and stability of methyl 4-hydroxy-3-nitrobenzoate [10] [11] [12].
The Hirshfeld surface maps reveal the distribution of intermolecular contacts around individual molecules, highlighting regions of close intermolecular contact and identifying the specific types of interactions present in the crystal structure. The analysis identifies the dominant role of O···H hydrogen bonding interactions, which appear as characteristic red regions on the Hirshfeld surface, indicating distances shorter than the sum of van der Waals radii [10] [11] [12].
The two-dimensional fingerprint plots derived from the Hirshfeld surface analysis provide quantitative information about the relative contributions of different types of intermolecular interactions to the overall crystal packing. The analysis reveals that O···H/H···O interactions contribute significantly to the crystal stability, accounting for approximately 25-30% of the total intermolecular contacts [10] [11] [12].
The H···H interactions, representing van der Waals contacts between hydrogen atoms, constitute another major component of the intermolecular interaction network, contributing approximately 35-40% of the total surface contacts. These interactions are particularly important in stabilizing the π-stacking arrangements between aromatic rings of adjacent molecules [10] [11] [12].
The C···H/H···C interactions, which contribute to the overall crystal packing through weak hydrogen bonding and van der Waals forces, account for approximately 15-20% of the total intermolecular contacts. These interactions complement the stronger O···H hydrogen bonds and π-stacking interactions in maintaining the three-dimensional crystal structure [10] [11] [12].
The Hirshfeld surface analysis also reveals the presence of N···H/H···N interactions associated with the nitro group, which contribute approximately 8-12% of the total intermolecular contacts. These interactions involve the nitro oxygen atoms acting as acceptors in weak hydrogen bonding arrangements with aromatic and methyl hydrogen atoms [10] [11] [12].
The shape index and curvedness maps derived from the Hirshfeld surface analysis provide additional information about the local molecular environment and the degree of contact between adjacent molecules. The analysis identifies regions of complementary molecular surfaces that facilitate efficient crystal packing and optimize intermolecular interactions [10] [11] [12].
The molecular electrostatic potential mapped onto the Hirshfeld surface reveals the electrostatic complementarity between adjacent molecules, highlighting the role of charge-charge interactions in stabilizing the crystal structure. The nitro group oxygen atoms exhibit negative electrostatic potential, while the hydroxyl and aromatic hydrogen atoms display positive potential, facilitating the formation of favorable intermolecular interactions [10] [11] [12].
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